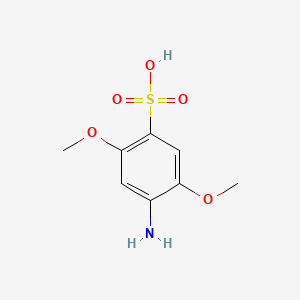

2,5-Dimethoxysulfanilic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42485-89-2 |

|---|---|

Molecular Formula |

C8H11NO5S |

Molecular Weight |

233.24 g/mol |

IUPAC Name |

4-amino-2,5-dimethoxybenzenesulfonic acid |

InChI |

InChI=1S/C8H11NO5S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H,10,11,12) |

InChI Key |

MICDVUDJBHIFHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethoxysulfanilic Acid

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 2,5-dimethoxysulfanilic acid primarily relies on the electrophilic sulfonation of 2,5-dimethoxyaniline (B66101). This approach leverages the activating effects of the amino and methoxy (B1213986) groups on the aromatic ring.

Sulfonation Strategies of Dimethoxyaniline Precursors

The direct sulfonation of 2,5-dimethoxyaniline is the most common and established route for the synthesis of this compound. This reaction typically involves treating 2,5-dimethoxyaniline with a sulfonating agent. Concentrated sulfuric acid is a frequently used reagent for this purpose. chemistrysteps.combyjus.com The reaction proceeds through the formation of an anilinium hydrogen sulfate (B86663) salt, which upon heating, rearranges to the corresponding sulfonic acid. byjus.com

Another established method involves the use of chlorosulfonic acid. This reagent is highly reactive and can lead to the formation of the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. However, the handling of chlorosulfonic acid requires special precautions due to its corrosive nature.

The general reaction scheme for the direct sulfonation of 2,5-dimethoxyaniline is as follows:

Reaction of 2,5-dimethoxyaniline with a sulfonating agent.

Regioselective Functionalization Approaches

The regioselectivity of the sulfonation of 2,5-dimethoxyaniline is governed by the directing effects of the substituents on the benzene (B151609) ring. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing and strongly activating. wikipedia.org In the case of 2,5-dimethoxyaniline, the position para to the amino group (C4) is the most favored site for electrophilic substitution due to a combination of electronic and steric factors. This position is activated by both the amino group and one of the methoxy groups, and is generally less sterically hindered than the ortho positions.

The sulfonation of substituted anilines is a well-studied reaction, and the para-substituted product is often the major isomer formed. chemistrysteps.com In the case of 2,5-dimethoxyaniline, the strong directing effect of the amino group, reinforced by the methoxy groups, ensures a high degree of regioselectivity, leading primarily to the formation of 4-amino-2,5-dimethoxybenzenesulfonic acid. ontosight.ai

Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles and catalytic systems for the synthesis of this compound.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of this compound, several green approaches have been investigated. One promising strategy involves the use of solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (SiO₂/KHSO₄), in conjunction with sodium bisulfite. ajgreenchem.comresearchgate.net These heterogeneous catalysts are reusable and can be easily separated from the reaction mixture, minimizing waste. ajgreenchem.comresearchgate.net

Microwave-assisted synthesis has also emerged as a green alternative. researchgate.net This technique can significantly reduce reaction times, often from hours to minutes, and can be performed under solvent-free conditions, further enhancing the environmental credentials of the process. ajgreenchem.comresearchgate.net Another sustainable approach involves the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate, which is an environmentally benign and easy-to-handle reagent. rsc.org

Table 1: Comparison of Traditional and Green Sulfonation Methods

| Feature | Traditional Sulfonation | Green Sulfonation Approaches |

| Sulfonating Agent | Concentrated H₂SO₄, Oleum, Chlorosulfonic Acid | Sodium bisulfite with solid acid catalysts, Thiourea dioxide |

| Catalyst | Often none (reagent is the catalyst) | Reusable solid acids (e.g., SiO₂/KHSO₄) |

| Solvent | Often neat or in corrosive acids | Solvent-free (microwave) or less hazardous solvents |

| Reaction Time | Several hours | Minutes to a few hours |

| Work-up | Neutralization of strong acids, large amounts of waste | Simple filtration of catalyst, reduced waste |

| Environmental Impact | High | Low |

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalytic systems can significantly improve the efficiency and selectivity of sulfonation reactions. For the sulfonylation of anilines, biomass-derived copper catalysts have shown promise. mdpi.comresearchgate.net These heterogeneous catalysts can be recycled multiple times without a significant loss of activity and can promote the reaction under mild conditions. mdpi.comresearchgate.net

Another innovative catalytic approach is the Sandmeyer-type chlorosulfonylation, which utilizes a copper catalyst and a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). acs.org This method allows for the synthesis of sulfonyl chlorides from anilines, which can then be readily converted to sulfonic acids. acs.org The use of sulfonic acid-functionalized ionic liquids as catalysts in multicomponent reactions also represents a sustainable and efficient strategy. scielo.br

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that can be adjusted include temperature, reaction time, and the stoichiometry of the reactants.

In traditional sulfonation with sulfuric acid, the temperature is a critical factor. The reaction is often carried out at elevated temperatures to facilitate the rearrangement of the initially formed anilinium salt to the desired sulfonic acid. byjus.com However, excessively high temperatures can lead to decomposition and the formation of unwanted side products.

The choice of sulfonating agent and its molar ratio relative to the aniline (B41778) precursor also plays a significant role. Using a slight excess of the sulfonating agent can help to ensure complete conversion of the starting material.

The use of modern techniques such as microwave irradiation allows for rapid optimization of reaction conditions. researchgate.net By systematically varying the power and duration of microwave exposure, the optimal conditions for the sulfonation of 2,5-dimethoxyaniline can be quickly determined. Furthermore, the application of catalytic systems, as discussed previously, inherently leads to yield enhancement by providing more efficient and selective reaction pathways. mdpi.comresearchgate.net

Table 2: Representative Reaction Conditions for the Synthesis of Sulfonated Anilines

| Method | Precursor | Sulfonating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield | Reference |

| Direct Sulfonation | Aniline | Concentrated H₂SO₄ | Neat | 190 | - | Good | chemistrysteps.com |

| Catalytic Sulfonylation | Aniline Derivatives | Sodium Sulfinates / CuxOy@CS-400 | - | Room Temp | - | Moderate to Good | mdpi.com |

| Microwave-Assisted | Aromatic Compounds | NaHSO₃ / SiO₂/KHSO₄ | Solvent-free | - | 3-5 min | Very Good | ajgreenchem.comresearchgate.net |

| Sandmeyer Chlorosulfonylation | Aniline | DABSO / CuCl₂ | MeCN | Room Temp | 17 h | 80% (on 20g scale) | acs.org |

Scale-Up Considerations for Laboratory to Industrial Production

The transition from laboratory-scale synthesis to the industrial production of this compound, an important intermediate in the dye manufacturing industry, involves navigating a series of complex chemical engineering challenges. ifc.orgjhas-bwu.com The core reaction, an electrophilic aromatic sulfonation, is characterized by high exothermicity and sensitivity to process parameters, making direct scaling of laboratory procedures impractical and unsafe. chemithon.com20.210.105 Successful industrial-scale manufacturing hinges on the implementation of advanced reactor technologies, rigorous process control, and optimized strategies for heat and mass transfer. researchgate.netmigrationletters.com

The primary challenges in scaling up the sulfonation process for compounds like this compound include managing the significant heat of reaction, overcoming mass transfer limitations between reactants, and maintaining precise control over reaction conditions to ensure high yield and purity while minimizing the formation of undesirable by-products. chemithon.comutwente.nl

Key Challenges in Industrial Sulfonation:

Heat Management: Sulfonation reactions are highly exothermic, with a heat of reaction that can be around 180 kJ/mol. asiachmical.com Inadequate removal of this heat on a large scale can lead to a rapid temperature increase, promoting side reactions such as polysulfonation, oxidation, and decomposition of the product, which in turn reduces yield and product quality. utwente.nlrdd.edu.iq

Mass Transfer Limitations: The sulfonation of an aromatic compound like 2,5-dimethoxyaniline or its precursor 1,4-dimethoxybenzene (B90301) often involves a heterogeneous gas-liquid or liquid-liquid system (e.g., liquid organic phase with gaseous sulfur trioxide or fuming sulfuric acid). utwente.nlrdd.edu.iq The reaction rate can become limited by the speed at which the reactants are brought into contact at the molecular level. Poor mixing in large reactors can create localized areas with incorrect reactant ratios, leading to the formation of by-products. utwente.nl

Process Control Precision: Product quality is profoundly affected by the molar ratio of the sulfonating agent to the organic feedstock. chemithon.com A variation of as little as 1% in this ratio can be the difference between a world-class product and off-specification material. chemithon.com Therefore, commercial-scale reactions demand specialized equipment and instrumentation for tight control over reactant feeds, temperature, and residence time. chemithon.com

Reactor Technology and Design

To address these challenges, the chemical industry has moved from conventional batch reactors to more advanced continuous-flow systems that offer superior control.

Falling Film Reactors (FFRs): FFRs are the current workhorse for large-scale industrial sulfonation, particularly when using sulfur trioxide (SO₃) gas. asiachmical.comresearchgate.net In an FFR, the liquid organic reactant (e.g., 1,4-dimethoxybenzene) is fed to the top of a bundle of long, vertical tubes. It flows down the inner walls as a thin film, creating a very large surface area for reaction with the co-currently or counter-currently flowing SO₃ gas. rdd.edu.iqasiachmical.com This design provides excellent heat transfer through the tube walls to a cooling jacket, effectively dissipating the reaction heat and allowing for precise temperature control. asiachmical.comresearchgate.net The scale-up of FFRs is relatively straightforward, primarily involving an increase in the number of tubes within the reactor shell. researchgate.net

Microreactors: Representing a paradigm shift in chemical processing, microreactors utilize channels with sub-millimeter dimensions to achieve exceptionally high surface-area-to-volume ratios. asiachmical.commdpi.com This results in outstanding heat and mass transfer rates that far exceed conventional reactors. mdpi.com For sulfonation, this allows for near-isothermal reaction conditions (e.g., temperature control within ±1°C) and extremely rapid mixing, which significantly suppresses the formation of by-products and improves selectivity. asiachmical.com While newer, this technology demonstrates high feasibility for industrialization and offers a path to safer, more efficient, and intensified production processes. researchgate.net

Table 1: Comparison of Industrial Sulfonation Reactor Technologies

| Feature | Batch Reactor | Falling Film Reactor (FFR) | Microreactor |

|---|---|---|---|

| Heat Transfer | Poor to Moderate | Excellent | Superior |

| Mass Transfer | Moderate (Agitator Dependent) | Very Good | Superior |

| Process Control | Difficult | Good | Excellent |

| Scalability | Complex | Straightforward (add tubes) | Parallelization (add units) |

| By-product Formation | Higher Potential | Low | Very Low |

| Safety | Lower (thermal runaway risk) | High | Very High (small volumes) |

Process Optimization and Downstream Purification

Achieving high efficiency and product purity on an industrial scale requires a holistic approach to process optimization.

Feedstock Preparation: Raw materials must be rigorously prepared. For instance, the organic feedstock must be dried to a very low water content (e.g., less than 500 ppm) to prevent the sulfonating agent from being consumed in side reactions. asiachmical.com Viscous feedstocks may require pre-heating to reduce their viscosity, ensuring smooth flow and efficient mixing within the reactor. asiachmical.com

Integrated Process Control: Modern plants employ sophisticated control systems. Computational Fluid Dynamics (CFD) simulations can be used to determine optimal parameters, such as the gas-to-liquid ratio, before production begins. asiachmical.com Segmented temperature control along the reactor can be implemented to balance reaction rates and minimize by-product formation. asiachmical.com Furthermore, waste heat recovered from the reactor's cooling system can be integrated to pre-heat feedstocks, significantly reducing energy costs by 10-15% in a typical sulfonation plant. asiachmical.comasiachmical.com

Purification: The crude reaction product is typically a mixture containing the desired sulfonic acid, unreacted starting materials, and various by-products. A common industrial method for isolation involves transferring the reaction mass into a separate vessel containing water and salt. environmentclearance.nic.in This causes the less soluble sulfonic acid product to precipitate, after which it can be collected by filtration and centrifugation. environmentclearance.nic.in For purifying sulfonated amines, another approach involves diluting the cooled reaction mixture with water to leverage the low solubility of the amine sulfonate in dilute sulfuric acid, allowing it to be filtered off. google.com Further purification to remove residual inorganic salts and metal ions can be achieved by percolating the product solution through a strongly acidic cation exchange resin. google.com

Table 2: Key Parameters in the Industrial Sulfonation of Aromatic Compounds

| Parameter | Typical Industrial Control Range | Significance |

|---|---|---|

| Reaction Temperature | 35°C - 80°C | Controls reaction rate and selectivity. Prevents thermal degradation and side reactions. asiachmical.comgoogle.com |

| SO₃/Organic Molar Ratio | 1.0 : 1.0 to 1.05 : 1.0 | Critical for product quality. Excess SO₃ leads to by-products and color issues. chemithon.com |

| Residence Time | Seconds to Minutes | Determines the extent of reaction. Optimized based on reactor type and temperature. asiachmical.com |

| Feedstock Water Content | < 500 ppm | Prevents consumption of sulfonating agent and formation of excess sulfuric acid. asiachmical.com |

| SO₃ Gas Concentration | 2-5% in Air | Diluting SO₃ with dry air moderates its reactivity and aids in process control. chemithon.com |

Chemical Reactivity and Mechanistic Transformations of 2,5 Dimethoxysulfanilic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic nature of the substituents already present. In 2,5-dimethoxysulfanilic acid, the ring contains three activating groups (one -NH2 and two -OCH3) and one deactivating group (-SO3H).

The directing effects of these substituents are summarized below:

Amino Group (-NH2) at C4: As a powerful activating group, it directs incoming electrophiles to the positions ortho to it (C3 and C5).

Methoxy (B1213986) Group (-OCH3) at C2: This is also an activating group, directing electrophiles to its ortho (C3) and para (C5) positions.

Methoxy Group (-OCH3) at C5: This activating group directs electrophiles to its ortho positions (C4 and C6).

Sulfonic Acid Group (-SO3H) at C1: As a deactivating group, it directs incoming electrophiles to the meta positions (C3 and C5).

The available positions for substitution on the ring are C3 and C6. The cumulative effect of the substituents strongly influences the position of attack. The C3 position is ortho to the powerful -NH2 group, ortho to the C2-methoxy group, and meta to the -SO3H group. The C6 position is ortho to the C5-methoxy group. Due to the synergistic directing effect of the amino group and the C2-methoxy group, electrophilic attack is overwhelmingly favored at the C3 position.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |

| Sulfonic Acid | C1 | Deactivating | Meta | C3, C5 |

| Methoxy | C2 | Activating | Ortho, Para | C3, C5 |

| Amino | C4 | Strongly Activating | Ortho, Para | C3, C5 |

| Methoxy | C5 | Activating | Ortho, Para | C4, C6 |

| This table outlines the directing effects of the functional groups on the benzene ring of this compound. The most likely position for electrophilic attack is C3, with a possibility of substitution at C6. |

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of similar dichlorobenzenesulfonic acid derivatives has been studied, revealing that the interplay between directing groups can lead to specific isomers, though sometimes mixtures are formed.

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group is a key reactive center in this compound, enabling the synthesis of a wide range of derivatives.

The conversion of primary aromatic amines into diazonium salts is known as diazotization. This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt of this compound is a weak electrophile. It can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling agent, such as a phenol (B47542) or an aniline (B41778), to form a highly colored azo compound. This is known as an azo coupling reaction. The extended conjugated system of the resulting azo dye is responsible for its color.

Reaction Scheme: Diazotization and Azo Coupling

Diazotization: this compound reacts with NaNO2/HCl at 0-5°C to form the corresponding aryldiazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling partner (e.g., 2-naphthol (B1666908) in an alkaline medium) to produce an azo dye. The coupling typically occurs at the para position of the coupling agent unless it is blocked.

This two-step process is the foundation for the synthesis of many commercial azo dyes.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles such as acylating and alkylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) leads to the formation of an N-acyl derivative (an amide). This transformation is often used to protect the amino group. The resulting acetamido group is less activating than the amino group, which can be useful to prevent oxidation or control the regioselectivity of subsequent electrophilic substitution reactions.

Alkylation: The amino group can also be alkylated using alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products (quaternary ammonium (B1175870) salts), depending on the reaction conditions and the stoichiometry of the alkylating agent.

Reactions Pertaining to the Sulfonic Acid Group

The sulfonic acid group is strongly acidic and influences both the physical properties and chemical reactivity of the molecule.

This compound is an amphoteric molecule, containing both a basic amino group and a strongly acidic sulfonic acid group. In the solid state and in aqueous solution around neutral pH, it exists predominantly as a zwitterion, or inner salt, with a proton transferred from the sulfonic acid group to the amino group (-NH3+ and -SO3-).

In Acidic Solution (low pH): The amino group is protonated (-NH3+), and the sulfonic acid group remains protonated (-SO3H). The protonated amino group acts as a deactivating, meta-directing substituent for electrophilic aromatic substitution.

In Basic Solution (high pH): The sulfonic acid group is deprotonated (-SO3-), and the amino group is in its free base form (-NH2). The deprotonated sulfonic acid group makes the dye more water-soluble, a property crucial for application in dyeing fabrics.

| pH Condition | Form of Amino Group | Form of Sulfonic Acid Group | Overall Charge | Reactivity of Amino Group |

| Strongly Acidic | -NH3+ | -SO3H | Positive | Deactivated, Meta-directing |

| Neutral | -NH3+ | -SO3- | Neutral (Zwitterion) | --- |

| Strongly Basic | -NH2 | -SO3- | Negative | Activating, Ortho, Para-directing |

| This table shows the pH-dependent forms and reactivity of this compound. |

The sulfonic acid group can be chemically transformed into other important functional groups or removed entirely.

Desulfonation: Aromatic sulfonation is a reversible reaction. The sulfonic acid group can be removed by heating the compound in dilute aqueous acid, a process known as desulfonation. This reversibility allows the sulfonic acid group to be used as a temporary blocking group to control the position of other incoming electrophiles during a synthetic sequence.

Conversion to Sulfonyl Chlorides: The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO2Cl) by treatment with reagents such as phosphorus pentachloride (PCl5) or chlorosulfonic acid. This transformation is a key step in the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides: The resulting sulfonyl chloride is a versatile intermediate. For example, it can react with ammonia (B1221849) or primary/secondary amines to yield sulfonamides. Several derivatives, such as 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, have been synthesized, highlighting the utility of this reaction pathway.

Reactivity of Methoxy Substituents

The reactivity of methoxy groups (-OCH₃) on an aromatic ring, such as the one in this compound, is primarily characterized by ether cleavage reactions. These reactions typically require harsh conditions to break the stable carbon-oxygen bond of the ether.

General Reactivity of Aromatic Methoxy Groups:

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly employed to cleave methoxy groups. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic halide ion attacks the methyl carbon in an SN2 reaction, yielding a methyl halide and a hydroxyl group on the aromatic ring. The presence of the electron-withdrawing sulfonic acid group on the ring would likely make this cleavage more difficult compared to simple dimethoxybenzene.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the demethylation of aromatic ethers. This method is often preferred for its high efficiency under milder conditions compared to hydrohalic acids.

Oxidative Cleavage: In some biological or specific chemical contexts, enzymatic or strong oxidative processes can lead to the cleavage of methoxy groups. However, this is less common in standard organic synthesis.

Without specific experimental data for this compound, the precise conditions and outcomes of such reactions remain speculative. The interplay between the activating methoxy groups and the deactivating, sterically bulky sulfonic acid group would significantly influence the reactivity profile.

Heterocyclic Ring Formation and Condensation Reactions

The synthesis of heterocyclic rings often involves the reaction of functional groups on a starting molecule with a suitable cyclizing agent. For this compound, the existing functional groups (methoxy and sulfonic acid) are not typical precursors for direct, simple condensation or cyclization reactions to form new heterocyclic systems.

Plausible, though undocumented, reaction pathways could involve:

Modification of Functional Groups: The methoxy or sulfonic acid groups would likely need to be chemically converted into more reactive functionalities to facilitate heterocycle formation. For instance, demethylation of the methoxy groups to hydroxyl groups would open up pathways for synthesizing oxygen-containing heterocycles like benzofurans, although this would require further reaction steps.

Reactions involving the Aromatic Ring: The aromatic ring itself could participate in cyclization reactions, such as electrophilic substitution, but this would be heavily influenced by the directing effects of the existing substituents. The methoxy groups are ortho-, para-directing, while the sulfonic acid group is a meta-director. This complex substitution pattern makes predicting the outcome of such reactions challenging without empirical data.

It is important to reiterate that no specific examples or detailed research findings concerning the involvement of this compound in heterocyclic ring formation or condensation reactions were found in the available literature. The discussion above is based on general principles of organic chemistry and the known reactivity of related functional groups.

Derivatization Chemistry and Functionalization Strategies of 2,5 Dimethoxysulfanilic Acid

Synthesis of Azo Dye Derivatives

The synthesis of azo dyes is a cornerstone of industrial chemistry, and derivatives of 2,5-dimethoxysulfanilic acid are integral to the production of a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue. unb.ca The fundamental process involves a two-step reaction: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. unb.canih.gov

The formation of azo dyes from this compound begins with the diazotization of its primary amine group. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) with sodium nitrite (B80452) to form a diazonium salt. nih.govscialert.net This electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.govyoutube.com The hydroxyl or amine group of the coupling component directs the diazonium ion to the para position, unless it is already occupied, in which case coupling occurs at the ortho position. nih.gov

The synthesis of monoazo dyes involves a single diazotization and coupling sequence. For instance, diazotized sulfanilic acid can be coupled with 3-aminophenol (B1664112) to produce a monoazo dye. researchgate.net The synthesis of diazo dyes involves a second diazotization and coupling step. The monoazo dye product from the initial reaction can be further diazotized and coupled with another aromatic compound, such as N,N-dimethylaniline, to create a more complex diazo structure. researchgate.net The number of azo groups in the dye's structure influences the depth of the shade; more azo groups generally lead to a deeper but duller color. researchgate.net

Table 1: Reaction Conditions for Azo Dye Synthesis

| Step | Reagents | Temperature | Key Considerations |

|---|---|---|---|

| Diazotization | Aromatic amine, Sodium nitrite, Acid (e.g., HCl, H₂SO₄) | 0-5°C | Low temperature is crucial to prevent the decomposition of the diazonium salt. nih.govscialert.net |

The color of azo dyes can be fine-tuned through structural modifications of both the diazonium component (derived from this compound) and the coupling component. The introduction of various functional groups, such as cyano, amide, chloro, and methoxy (B1213986) groups, can enhance the thermal stability of the resulting pigments. researchgate.net The electronic properties of these substituents play a critical role in determining the wavelength of maximum absorption (λmax) and, consequently, the observed color. Electron-donating groups and electron-withdrawing groups strategically placed on the aromatic rings can alter the electronic distribution within the conjugated system of the azo dye, leading to shifts in the absorption spectrum.

Formation of Sulfonamide and Sulfonate Esters

The sulfonic acid group of this compound is a key site for derivatization, allowing for the formation of sulfonamides and sulfonate esters. These functional groups are significant in medicinal chemistry and materials science. eurjchem.com

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine. nih.gov A general method for the direct preparation of sulfonamides from sulfonic acids involves a coupling reaction with amines in the presence of a reagent like triphenylphosphine (B44618) ditriflate. nih.gov Microwave-assisted synthesis has also been explored, proceeding through a sulfonyl chloride intermediate to yield sulfonamides in high yields. ekb.eg Another approach involves the electrochemical oxidation of related aniline derivatives in the presence of arylsulfinic acids to yield sulfonamide derivatives through a Michael-type addition reaction. nih.gov

Sulfonate esters are formed from the reaction of a sulfonic acid or its corresponding sulfonyl chloride with an alcohol. eurjchem.com Similar to sulfonamide synthesis, direct coupling of sulfonic acid salts with alcohols using triphenylphosphine ditriflate provides a direct route to sulfonate esters. nih.gov These esters are valuable as alkylating agents and as precursors in various synthetic transformations due to the excellent leaving group ability of the sulfonate anion. researchgate.net

N-Substitution and Ring Modification for Novel Derivatives

Further derivatization of this compound can be achieved through N-substitution of the amino group and modification of the aromatic ring. N-acylation of the amino group can introduce a variety of substituents, potentially leading to compounds with altered biological activities. mdpi.com

Ring modification strategies can introduce new functional groups or alter the core structure of the benzene (B151609) ring. For instance, reactions targeting the aromatic ring can lead to the introduction of additional substituents, thereby modifying the electronic and steric properties of the molecule. Such modifications are crucial in the development of novel compounds with specific desired characteristics. nih.govresearchgate.net

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules by combining three or more reactants in a single step. nih.gov The functional groups of this compound make it a potential candidate for incorporation into various MCRs.

For example, the primary amine group could participate in isocyanide-based MCRs like the Ugi or Passerini reactions. nih.govmdpi.com The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The Passerini reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. nih.gov By utilizing a derivative of this compound as the amine or carboxylic acid component, complex structures incorporating its moiety can be synthesized in a highly convergent manner. The tetrazole moiety, often used in medicinal chemistry, can also be introduced into molecules through MCRs, offering another avenue for derivatization. rug.nl

Table 2: Examples of Multicomponent Reactions

| Reaction | Components | Product | Potential Role of this compound Moiety |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamide | Can serve as the amine or carboxylic acid component. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Can serve as the carboxylic acid component. nih.gov |

| Bucherer–Bergs Reaction | Aldehyde/Ketone, Cyanide, Ammonium (B1175870) Carbonate | Hydantoin | - |

Derivatization for Analytical Enhancement

Chemical derivatization is a powerful tool in analytical chemistry to improve the detection and quantification of analytes. nih.gov For compounds like this compound that may lack strong chromophores or have poor ionization efficiency in mass spectrometry, derivatization can significantly enhance their analytical properties. researchgate.net

Derivatization can be employed to introduce a chromophore for UV-visible spectrophotometric analysis or a fluorophore for fluorescence detection. In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency, leading to lower detection limits. nih.gov For instance, carboxylic acids, aldehydes, and ketones can be derivatized with reagents like 2-hydrazinoquinoline (B107646) (HQ) to form derivatives that are more readily analyzed by LC-MS. nih.gov This strategy could be adapted for the analysis of this compound or its metabolites by targeting its functional groups.

Applications of 2,5 Dimethoxysulfanilic Acid in Advanced Chemical Systems

Potential Role as an Intermediate in Dye Synthesis

The molecular architecture of 2,5-Dimethoxysulfanilic acid, incorporating both an amino group (implied in "sulfanilic acid") and a sulfonic acid group, strongly suggests its potential as an intermediate in the synthesis of acid dyes.

Acid Dyes and Their Interactions with Substrates

Acid dyes are a class of dyes typically applied to protein fibers such as wool, silk, and nylon, as well as to some synthetic polyamides. asianpubs.org Their defining characteristic is the presence of one or more anionic groups, commonly sulfonic acid (-SO₃H) groups. asianpubs.org These groups are crucial for the dyeing process as they form ionic bonds with the cationic amino groups present in the protein and polyamide fibers. asianpubs.org This interaction, often facilitated by an acidic dye bath, results in strong and wash-fast coloration.

Given that this compound possesses a sulfonic acid group, it could theoretically be incorporated into a dye structure to impart these necessary acidic properties for binding to substrates.

Development of New Colorants and Pigments

The development of new colorants and pigments is a continuous effort in the chemical industry to achieve novel shades, improved fastness properties, and better performance in various applications. Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes, particularly azo dyes, which are characterized by the -N=N- chromophore.

The synthesis of azo dyes typically involves two key steps: diazotization and coupling. In the diazotization step, a primary aromatic amine is converted into a diazonium salt. This diazonium salt then acts as an electrophile in the coupling step, reacting with a coupling component (often a phenol (B47542) or another aromatic amine) to form the azo dye.

While no specific examples of dyes synthesized from this compound were found, its structure suggests it could function as a diazo component due to the presence of the amino group. The methoxy (B1213986) groups (-OCH₃) on the benzene (B151609) ring are electron-donating, which can influence the color of the resulting dye. By varying the coupling component, a range of colors could theoretically be produced.

Utilization as a Building Block in Organic Synthesis

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. asianpubs.org Organic building blocks are fundamental to the synthesis of a wide variety of molecules, including pharmaceuticals, agrochemicals, and materials. asianpubs.org

Precursor for Complex Aromatic Structures

Aromatic compounds are central to many areas of chemistry and materials science. scbt.com The unique stability and electronic properties of the aromatic ring make it a key component in many functional molecules. scbt.com

This compound, as a substituted aromatic compound, has the potential to serve as a precursor for the synthesis of more complex aromatic structures. The functional groups present on the ring—the amino, sulfonic acid, and methoxy groups—can be chemically modified or used as directing groups in further substitution reactions to build more elaborate molecular architectures.

Chiral Derivatization in Synthetic Pathways

Chiral derivatization is a technique used in analytical and synthetic chemistry to convert a mixture of enantiomers (non-superimposable mirror images) into a mixture of diastereomers. wikipedia.org This is often done to facilitate the separation or analysis of the enantiomers, as diastereomers have different physical properties. wikipedia.org A chiral derivatizing agent is a chiral molecule that reacts with the enantiomers to form these diastereomers. wikipedia.org

While there is no specific information on the use of this compound as a chiral derivatizing agent, sulfanilic acid derivatives, in general, could be explored for this purpose if they can be resolved into their enantiomers or if a chiral center is introduced into the molecule. The amino and sulfonic acid groups provide reactive handles for attachment to other chiral molecules.

Potential in Polymer and Materials Science

The incorporation of specific functional groups into polymers can impart unique properties and lead to the development of advanced materials. Sulfanilic acid and its derivatives have been explored for their potential in polymer science. patsnap.comatamanchemicals.com

The presence of the sulfonic acid group in this compound makes it a candidate for incorporation into polymer chains. Sulfonic acid groups can increase the hydrophilicity and ionic conductivity of polymers. Polymers containing sulfonic acid groups are often used in applications such as ion-exchange resins, proton-exchange membranes for fuel cells, and as doping agents for conducting polymers. google.commdpi.com

For instance, the electrochemical polymerization of 2,5-dimethoxyaniline (B66101) (a related compound without the sulfonic acid group) has been shown to produce poly(2,5-dimethoxyaniline), a polymer with interesting electrochromic properties. researchgate.net The introduction of a sulfonic acid group, as in this compound, could potentially modify the properties of such polymers, for example, by enhancing their solubility and conductivity.

While the specific applications of this compound are not well-documented, its chemical structure provides a foundation for its potential use in the synthesis of dyes, as a building block for complex organic molecules, and in the development of functional polymers and materials. Further research is needed to fully explore and validate these potential applications.

Unable to Generate Article on the Specified Applications of this compound

Following a comprehensive review of scientific literature and research databases, it has been determined that there is insufficient verifiable information in the public domain to generate the requested article on "this compound" focusing on the specific applications outlined.

The user's request was to create an article detailing the use of this compound in the following areas:

As a monomer or initiator in polymerization.

Its incorporation into functional materials, such as carbon-based materials.

Its applications in chemo-sensors and probes.

Extensive searches for scholarly articles, patents, and technical papers related to these specific applications of this compound did not yield relevant results. The available body of scientific work does not appear to cover the use of this particular chemical compound in the advanced chemical systems specified in the article outline.

While research exists for structurally related compounds, such as 2,5-dimethoxyaniline, the explicit instructions to focus solely on this compound and strictly adhere to the provided outline cannot be fulfilled based on currently accessible scientific data. Therefore, in the interest of scientific accuracy and adherence to the prompt's constraints, the article cannot be generated.

Advanced Analytical Research Techniques for the Study of 2,5 Dimethoxysulfanilic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a fundamental tool in chemical analysis, relying on the interaction of electromagnetic radiation with matter to probe molecular structures and properties. For 2,5-Dimethoxysulfanilic acid, various spectroscopic methods are employed to elucidate its structure and confirm the arrangement of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. core.ac.uk Through the analysis of ¹H (proton) and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be established.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and splitting patterns dictated by their positions relative to the electron-donating methoxy (B1213986) groups and the electron-withdrawing sulfonic acid group. The protons of the two methoxy groups would likely appear as a singlet, integrating to six protons.

The ¹³C NMR spectrum provides information on the different carbon environments. Signals would be expected for the two distinct methoxy carbons and the six unique aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 3.8 - 4.0 | Singlet | -OCH₃ protons |

| ¹H | 6.8 - 7.5 | Multiplets | Aromatic protons |

| ¹³C | 55 - 60 | Quartet | -OCH₃ carbons |

| ¹³C | 110 - 160 | Singlets | Aromatic carbons |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. nih.gov For this compound, these methods can confirm the presence of the sulfonic acid, methoxy, and aromatic ring moieties. lumenlearning.comnih.gov

The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. libretexts.orglibretexts.orgyoutube.com Key absorptions would include a broad O-H stretch from the sulfonic acid group, S=O stretching vibrations, C-O stretching from the methoxy groups, C=C stretching within the aromatic ring, and C-H stretching from both the aromatic ring and the methyl groups. purdue.eduresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3200 - 2500 | Strong, Broad |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250 - 1160 | Strong |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1080 - 1010 | Strong |

| Methoxy (-OCH₃) | C-H Stretch | 2960 - 2850 | Medium |

| Methoxy (-OCH₃) | C-O Stretch | 1275 - 1200 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukyoutube.com This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. libretexts.org

The absorption of UV radiation by this compound is primarily due to π → π* electronic transitions within the conjugated π-system of the benzene ring. uzh.chrsc.org The presence of the methoxy and sulfonic acid groups as substituents on the ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These substituents, acting as auxochromes, typically shift the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Table 3: Electronic Transitions and Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Benzene Ring | ~210 - 240 |

| π → π | Benzene Ring | ~260 - 290 |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of polar and non-volatile compounds like this compound. mdpi.comthermoscientific.com The method first separates the analyte from a complex mixture using liquid chromatography, after which the mass spectrometer provides detection and quantification. vliz.bebham.ac.uk

For this compound, reversed-phase HPLC would be a common separation strategy. Electrospray ionization (ESI) is the most suitable ionization technique, and given the acidic nature of the sulfonic acid group, analysis in negative ion mode is typical, detecting the deprotonated molecule [M-H]⁻. vliz.be For highly sensitive and specific quantification, tandem mass spectrometry (MS/MS) is used. wur.nl In this mode, the [M-H]⁻ precursor ion is selected and fragmented to produce characteristic product ions, a process monitored using Multiple Reaction Monitoring (MRM). researchgate.net

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Chromatography | Reversed-Phase HPLC |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (MS1) | [M-H]⁻ (m/z 232.0) |

| Product Ion (MS2) | Specific fragment ions resulting from collision-induced dissociation |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, this compound, due to its polar sulfonic acid group, is non-volatile and would decompose at the high temperatures used in GC. colostate.edu Therefore, a chemical derivatization step is required to make it amenable to GC-MS analysis. acs.org

Derivatization involves reacting the analyte to form a more volatile and thermally stable derivative. researchgate.netjfda-online.com For sulfonic acids, common methods include alkylation (e.g., methylation to form a methyl sulfonate ester) or silylation (e.g., reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA, to form a trimethylsilyl (B98337) ester). gcms.czosti.gov This process replaces the acidic proton of the sulfonic acid group, reducing the compound's polarity and increasing its volatility. mdpi.comnih.gov The resulting derivative can then be readily separated by GC and detected by MS. mdpi.com

Table 5: Derivatization Approaches for GC-MS Analysis of this compound

| Derivatization Method | Reagent Example | Resulting Derivative |

| Alkylation (Methylation) | Trimethylanilinium hydroxide (B78521) (TMAH) | 2,5-Dimethoxybenzenesulfonic acid, methyl ester |

| Silylation | BSTFA or MSTFA | 2,5-Dimethoxybenzenesulfonic acid, trimethylsilyl ester |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the analysis of this compound, enabling its separation from impurities, starting materials, and byproducts. These methods are critical for ensuring the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Developing a robust HPLC method is critical for resolving the target analyte from structurally similar impurities. Due to its polar nature, containing both a sulfonic acid and an amino group, this compound can exhibit poor retention and peak shape on traditional reversed-phase columns like C18.

Method development often focuses on overcoming these challenges. The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is an effective strategy. For instance, a reversed-phase anion- and cation-exchange column can provide good retention and peak shape for aromatic sulfonic acids. helixchrom.com The retention on such columns is influenced by the mobile phase's pH, the concentration of ions in the buffer, and the proportion of organic solvent, typically acetonitrile (B52724). helixchrom.com

Alternatively, reverse-phase HPLC methods using aqueous mobile phases with an acid modifier are common for similar compounds like 2,5-dihydroxybenzenesulfonic acid and 4-aminobenzenesulfonic acid (sulfanilic acid). sielc.comsielc.com The mobile phase typically consists of acetonitrile and water, with an acid such as phosphoric acid or formic acid added to control ionization and improve peak symmetry. sielc.comsielc.com For compatibility with mass spectrometry (MS) detection, volatile acids like formic acid are preferred over phosphoric acid. sielc.comsielc.com

The table below outlines a potential set of starting parameters for an HPLC method tailored for the analysis of this compound, based on established methods for analogous compounds.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange) or C18 | Addresses the polar, acidic nature of the analyte for improved retention and peak shape. helixchrom.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress ionization of the sulfonic acid group, improving retention on a C18 column. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the compound from the reversed-phase column. sielc.com |

| Gradient | Isocratic or Gradient Elution | A gradient (e.g., 5% to 95% B over 20 minutes) is often used to separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns with 4.6 mm internal diameter. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. |

| Detection | UV-Vis Detector at ~254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound from 2,5-dimethoxyaniline (B66101). By spotting the reaction mixture on a TLC plate at various time points, chemists can visualize the consumption of the starting material and the formation of the product. juniperpublishers.com

The choice of the mobile phase (eluent) is crucial for achieving clear separation between the reactant, product, and any potential byproducts on the stationary phase (typically silica (B1680970) gel). For the synthesis of the related compound sulfanilic acid, a mobile phase of propan-1-ol and ammonia (B1221849) in a 2:1 volume ratio has been successfully used. icm.edu.pl The spots are visualized under a UV lamp, typically at a wavelength of 254 nm, where aromatic compounds appear as dark spots. icm.edu.pl In this system, sulfanilic acid was identified as the main product with a retention factor (R F) of 0.57, while the starting material, aniline (B41778), had an R F of 0.91. icm.edu.plresearchgate.net

Given the structural similarities, a polar solvent system would be required for this compound. A mixture of a polar organic solvent (like an alcohol) and a base (like ammonia) or an acid (like acetic acid) is often effective for separating polar, zwitterionic compounds on silica gel plates. sciencemadness.org

The table below presents several solvent systems that could be trialed for monitoring reactions involving aromatic amines and sulfonic acids.

Table 2: Potential TLC Solvent Systems for Reaction Monitoring

| Solvent System | Composition (v/v) | Compound Class Suitability |

|---|---|---|

| Propanol/Ammonia | Propan-1-ol : Ammonia (2:1) | Effective for separating sulfanilic acid from aniline. icm.edu.pl |

| Chloroform/Methanol | Chloroform : Methanol (9:1) | A general-purpose system for moderately polar compounds. |

| Ethyl Acetate/Hexane | Varies (e.g., 1:1) | Suitable for less polar starting materials like substituted anilines. |

| Butanol/Acetic Acid/Water | n-Butanol : Acetic Acid : Water (4:1:5, upper layer) | A polar system suitable for highly polar and zwitterionic compounds like amino acids and sulfanilic acids. sciencemadness.org |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

While specific crystallographic data for this compound is not prominently available, the analysis of the closely related parent compound, sulfanilic acid (4-aminobenzene-1-sulfonic acid), illustrates the type of information obtained from an XRD study. Sulfanilic acid is known to exist as a zwitterion in the solid state, and its crystal structure has been determined. researchgate.net Studies on sulfanilic acid monohydrate have identified different polymorphic forms, such as an orthorhombic polymorph, where significant hydrogen-bonding interactions between the zwitterionic organic molecules and water molecules define the crystal structure. researchgate.netsemanticscholar.org

The data obtained from a single-crystal XRD experiment includes the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the smallest repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry of the crystal. This information is unique to a specific crystalline form of a compound.

The following table details the published crystallographic data for one polymorph of sulfanilic acid monohydrate, serving as an example of the results generated by an XRD analysis.

Table 3: Crystallographic Data for Sulfanilic Acid Monohydrate (Orthorhombic Polymorph)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇NO₃S·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.649(1) Å |

| b = 9.589(1) Å | |

| c = 12.352(1) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume (V) | 786.7(2) ų |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from a study on an orthorhombic polymorph of sulfanilic acid monohydrate. researchgate.net

Theoretical and Computational Studies of 2,5 Dimethoxysulfanilic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the chemical behavior of 2,5-Dimethoxysulfanilic acid.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For a molecule like this compound, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are used to determine its most stable three-dimensional geometry (optimized structure). nih.govresearchgate.netresearchgate.net

From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, would reveal regions of negative potential (electron-rich) around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, and positive potential (electron-poor) near the acidic hydrogen of the sulfonic acid group and the amine group's hydrogens. rsc.org This information is critical for predicting how the molecule will interact with other chemical species.

A key component of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. tandfonline.com A smaller gap suggests that the molecule is more easily excited and thus more reactive. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, which are electron-rich, while the LUMO would likely be distributed across the sulfonic acid group and the aromatic ring.

Based on these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electron-accepting capability. |

Molecular Modeling and Dynamics Simulations

These computational techniques provide insight into the physical movements and interactions of this compound over time.

The presence of rotatable single bonds—specifically in the C-O bonds of the methoxy groups and the C-S bond of the sulfonic acid group—means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is performed computationally by systematically rotating these bonds and calculating the potential energy of each resulting structure. rsc.orgacs.org

In the solid state or in solution, molecules of this compound interact with each other through non-covalent forces. The most significant of these is hydrogen bonding. The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor, and the oxygen atoms within it are strong acceptors. The amine group (-NH₂) can also act as a hydrogen bond donor.

Prediction of Spectroscopic Properties

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings. nih.govresearchgate.nettandfonline.com

After obtaining the optimized molecular geometry via DFT, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.) associated with that vibrational mode. This allows for a detailed assignment of the experimental spectrum. For this compound, characteristic vibrational modes for the S=O, O-H, N-H, C-O, and C-H bonds would be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.comrsc.org The predicted chemical shifts for each unique hydrogen and carbon atom in the molecule provide a theoretical spectrum that can be directly compared with experimental results, aiding in the structural confirmation of the compound. researchgate.net

| Spectroscopic Technique | Predicted Property | Computational Method | Significance |

|---|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies | DFT (Harmonic/Anharmonic) | Assigns experimental peaks to specific bond vibrations. nih.gov |

| NMR | Chemical Shifts (δ) | DFT (GIAO) | Aids in structural elucidation by predicting the magnetic environment of each nucleus. tandfonline.comrsc.org |

| UV-Visible | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT) | Predicts the wavelengths of light absorption based on electron transitions between molecular orbitals. tandfonline.com |

Reaction Mechanism Elucidation through Computational Chemistry

The established mechanism for the sulfonation of aniline, a parent compound to 2,5-dimethoxyaniline (B66101), involves the reaction with concentrated sulfuric acid. This process is understood to proceed through an initial acid-base reaction, forming anilinium hydrogen sulfate (B86663). Upon heating, this intermediate undergoes rearrangement to yield sulfanilic acid. The methoxy groups in 2,5-dimethoxyaniline are electron-donating, which would influence the reactivity and regioselectivity of the sulfonation reaction.

Computational studies on the sulfonation of other aromatic compounds, such as toluene (B28343) and benzene (B151609), have revealed that the reaction mechanism can be more complex than the traditionally depicted bimolecular pathway. chemsoc.org.cn Recent theoretical investigations suggest that a trimolecular mechanism, involving two molecules of the sulfonating agent, may be operative. chemsoc.org.cn Such detailed mechanistic insights are achievable through the computational mapping of potential energy surfaces, identification of transition states, and calculation of activation energies for various possible pathways.

For the sulfonation of 2,5-dimethoxyaniline, a computational study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (2,5-dimethoxyaniline and the sulfonating agent, e.g., SO₃ or H₂SO₄), intermediates, transition states, and products are optimized to find their most stable conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or saddle points (transition states) on the potential energy surface.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure that it connects the intended reactants and products.

Energy Calculations: Single-point energy calculations at a high level of theory are often performed on the optimized geometries to obtain accurate activation energies and reaction enthalpies.

The electronic effects of the methoxy and amino substituents on the aniline ring are crucial in determining the outcome of the sulfonation reaction. Computational chemistry allows for the quantification of these effects through the calculation of various molecular properties. For instance, studies on substituted anilines have used computational methods to determine properties such as C-N bond lengths, inversion barriers of the amino group, and pKa values, and have correlated these with the electron-donating or electron-withdrawing nature of the substituents.

Below is a representative data table from a computational study on substituted anilines, illustrating the type of data that can be generated to understand the electronic influence of substituents, which is a key factor in the reactivity of the precursor to this compound.

| Substituent (para-) | Calculated C-N Bond Length (Å) | Calculated Inversion Barrier (kcal/mol) | Calculated pKa |

|---|---|---|---|

| -NO₂ | 1.367 | 1.3 | 1.0 |

| -CN | 1.378 | 2.1 | 1.7 |

| -Cl | 1.396 | 4.3 | 3.8 |

| -H | 1.401 | 5.4 | 4.6 |

| -CH₃ | 1.403 | 5.8 | 5.1 |

| -OCH₃ | 1.398 | 6.5 | 5.3 |

| -NH₂ | 1.402 | 7.2 | 6.2 |

This table presents illustrative data based on computational studies of substituted anilines and is intended to demonstrate the types of parameters that can be calculated. The values for 2,5-dimethoxyaniline would be influenced by the presence of two methoxy groups.

By applying these computational techniques to the sulfonation of 2,5-dimethoxyaniline, researchers could elucidate the precise reaction mechanism, determine the rate-limiting step, and predict the regioselectivity of the reaction. This would provide a detailed, molecular-level understanding of the formation of this compound.

Environmental Chemistry and Degradation Pathways of 2,5 Dimethoxysulfanilic Acid

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that can lead to the transformation of chemical compounds in the environment. For 2,5-Dimethoxysulfanilic acid, the principal abiotic pathways considered are photodegradation and hydrolysis.

Photodegradation Pathways

Potential photodegradation reactions could involve:

Hydroxylation: Attack by photochemically generated hydroxyl radicals, leading to the formation of hydroxylated derivatives.

Desulfonation: Cleavage of the carbon-sulfur bond, releasing the sulfonate group as sulfate (B86663).

Oxidation of Substituents: Transformation of the amino and methoxy (B1213986) groups.

The presence of sensitizers in the environment, such as humic acids, can also lead to indirect photodegradation by producing reactive oxygen species.

Hydrolytic Stability under Various Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbon-sulfur bond in aryl sulfonic acids is generally stable under neutral and alkaline conditions at ambient temperatures. wikipedia.org However, the reverse of the sulfonation reaction, known as desulfonation, can occur under specific conditions, particularly in dilute hot aqueous acid. wikipedia.orgopenochem.org

The hydrolytic stability of this compound is expected to be high under typical environmental pH and temperature ranges. Cleavage of the C-SO3H bond generally requires elevated temperatures (above 200°C for unsubstituted benzenesulfonic acid) and acidic conditions. wikipedia.org The presence of substituents on the aromatic ring can influence the rate of this reaction. This inherent stability suggests that hydrolysis is not a significant degradation pathway for this compound in most aquatic environments.

| Degradation Mechanism | Description | Influencing Factors | Expected Significance for this compound |

|---|---|---|---|

| Photodegradation | Direct or indirect transformation by light energy. | Wavelength and intensity of light, presence of photosensitizers (e.g., humic acids), pH, oxygen concentration. | Potentially significant in sunlit surface waters, but specific rates are unknown. |

| Hydrolysis (Desulfonation) | Cleavage of the carbon-sulfur bond by water. wikipedia.orgwikipedia.org | Temperature, pH (reaction is favored by hot, acidic conditions). wikipedia.orgopenochem.org | Low to negligible under typical environmental conditions due to the high stability of the C-S bond. wikipedia.org |

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process for the removal of organic pollutants from the environment. However, sulfonated aromatic amines are often characterized by their persistence and resistance to microbial attack. nih.govcore.ac.uk

Microbial Transformation and Metabolism

The biodegradation of sulfonated aromatic amines is challenging for microorganisms due to the xenobiotic nature of the sulfonate group and the stability of the aromatic ring. Studies on various aminobenzenesulfonic acid isomers have shown that degradation, when it occurs, is typically under aerobic conditions and requires specific, adapted microbial strains. core.ac.uknih.gov These bacteria often have a narrow substrate range. core.ac.uk

Enzyme-Mediated Degradation Routes

Specific enzymes are responsible for initiating the breakdown of aromatic compounds. While direct enzymatic studies on this compound are limited, the degradation of similar structures involves several classes of enzymes:

Dioxygenases and Monooxygenases: These enzymes incorporate oxygen atoms into the aromatic ring, typically leading to hydroxylation. This is often the first step in destabilizing the ring for subsequent cleavage.

Peroxidases and Laccases: These enzymes can catalyze the oxidative polymerization of aromatic amines and phenols. nih.gov This process removes the soluble amines from the water by converting them into larger, insoluble polymers, though it does not represent complete mineralization. nih.gov

Sulfotransferases are enzymes that catalyze the transfer of sulfo groups, but they are typically involved in biosynthesis (sulfonation) rather than degradation. nih.gov The enzymatic degradation of this compound would likely require a consortium of microorganisms possessing a suite of enzymes capable of ring hydroxylation, demethylation, deamination, and desulfonation.

| Degradation Pathway | Key Enzymes/Processes | Typical Conditions | Expected Fate of this compound |

|---|---|---|---|

| Microbial Metabolism | Requires specialized bacterial strains with specific oxygenases and desulfonation capabilities. core.ac.uk | Primarily aerobic. Often requires acclimated microbial populations. core.ac.uknih.gov | Likely to be slow and incomplete; high potential for persistence in the environment. |

| Enzyme-Mediated Transformation | Peroxidases, Laccases, Monooxygenases, Dioxygenases. nih.gov | Dependent on the specific enzyme's optimal pH and temperature. | Potential for oxidative polymerization via peroxidases/laccases or initial ring-activation via oxygenases. nih.gov Mineralization is unlikely without a complete enzymatic pathway. |

Advanced Oxidation Processes for Chemical Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs are particularly effective for degrading recalcitrant compounds like sulfonated aromatic amines.

Common AOPs include:

Fenton's Reagent (H₂O₂/Fe²⁺): This system generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions. It is a powerful and widely used method for oxidizing a broad range of organic compounds. mdpi.com

Photo-Fenton (H₂O₂/Fe²⁺/UV): The efficiency of the Fenton process can be enhanced by UV light, which promotes the recycling of Fe³⁺ to Fe²⁺ and generates additional hydroxyl radicals.

Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor catalyst (like titanium dioxide) is activated by UV light, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive species.

Ozonation (O₃): Ozone can be used alone or in combination with UV light or hydrogen peroxide (O₃/UV, O₃/H₂O₂) to generate hydroxyl radicals for more effective oxidation.

These processes are expected to be effective in transforming this compound. The non-selective nature of hydroxyl radicals would lead to the attack on the aromatic ring, likely resulting in hydroxylation, cleavage of the ring, desulfonation, and eventual mineralization to carbon dioxide, water, sulfate, and inorganic nitrogen. The efficiency of AOPs depends on parameters such as pH, temperature, and the concentrations of the oxidant, catalyst, and pollutant.

Future Research Directions and Advanced Methodological Integration

Exploration of Novel Synthetic Routes and Bio-inspired Synthesis

The traditional synthesis of sulfanilic acids involves the sulfonation of anilines with concentrated sulfuric acid, a process that often requires high temperatures and can lead to side products. wikipedia.orgucv.ro For 2,5-Dimethoxysulfanilic acid, this would typically involve the direct sulfonation of 2,5-dimethoxyaniline (B66101). While effective, future research is geared towards developing more sustainable, efficient, and novel synthetic methodologies.

Novel Synthetic Routes: Emerging strategies for the synthesis of aromatic sulfonic acids offer milder conditions and improved yields. One such approach involves the use of Vilsmeier-Haack reagents (e.g., DMF/SOCl₂) in the presence of sodium bisulfite, which can achieve sulfonation at room temperature. scirp.org Another sustainable method employs thiourea (B124793) dioxide as a stable and easy-to-handle sulfur dioxide surrogate, reacting with aryl halides under transition-metal-catalyzed or metal-free conditions to form sulfonic acids. rsc.org For bicyclic aromatic compounds, a process using a sulfur trioxide-N,N-dimethylformamide complex provides a controlled route to the corresponding sulfonic acids. google.com Adapting these modern methods could provide more environmentally friendly and efficient pathways to this compound.

Bio-inspired Synthesis: Bio-inspired synthesis aims to mimic nature's enzymatic pathways to create complex molecules under mild conditions. While direct bio-inspired routes for synthetic sulfonic acids are not yet common, the principles can be applied. Research into transient sulfenic acids, which are involved in the formation of biologically relevant sulfoxides and sulfones, provides a conceptual basis. researchgate.net Future work could explore the use of engineered enzymes or biomimetic catalysts to facilitate the regioselective sulfonation of 2,5-dimethoxyaniline, potentially offering unparalleled selectivity and reducing the reliance on harsh chemical reagents.

Development of Highly Selective and Efficient Derivatization Protocols

As a versatile building block, this compound's utility is defined by the derivatives that can be synthesized from it. wikipedia.org The development of selective and efficient derivatization protocols is crucial for accessing new chemical entities for applications in materials science and pharmaceuticals.

The primary route for derivatization involves the amino group, which can readily form diazo compounds. wikipedia.orgchemicalbook.com This classic diazotization-coupling reaction allows for the synthesis of a vast array of azo dyes, where the 2,5-dimethoxy substitution pattern would influence the final color and properties.

Another critical class of derivatives is sulfonamides. Recent advances have enabled the one-pot synthesis of sulfonamides directly from aromatic carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation. acs.org Adapting such a one-pot strategy to start from this compound could significantly streamline the production of sulfonamide libraries for drug discovery and other applications. The goal is to develop programmable and high-throughput methods to quickly generate a diverse set of analogues with tailored functionalities.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the accurate prediction of molecular properties and reaction outcomes, thereby reducing the need for trial-and-error experimentation. youtube.com For a molecule like this compound, these computational tools offer significant potential.

Predictive Modeling: By training algorithms on large datasets of related compounds, such as substituted benzenes, ML models can predict various properties of this compound and its derivatives. scienmag.comnih.gov Recent studies have successfully used ML to create robust models for predicting the toxicity of benzene-derived compounds and the regioselectivity of electrophilic aromatic substitution reactions. nih.govrsc.orgacs.org For instance, a model could predict the most likely site of further substitution on the aromatic ring or forecast the toxicity profile of a novel derivative. nih.govacs.org This predictive capability accelerates the design process, allowing researchers to prioritize the synthesis of compounds with the most promising characteristics.